

GPR120/FFAR4: A Comprehensive Technical Guide to a Promising Therapeutic Target

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Compound of Interest		
Compound Name:	GPR120 Agonist 4	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical signaling molecule in metabolism and inflammation.[1] Activated by medium and long-chain free fatty acids (FFAs), particularly omega-3 fatty acids, GPR120 is a key sensor of dietary fats. Its widespread expression in metabolic and immune tissues, including adipocytes, macrophages, and intestinal enteroendocrine cells, positions it as a highly attractive therapeutic target for a range of disorders, most notably type 2 diabetes, obesity, and inflammatory conditions. This technical guide provides an in-depth overview of GPR120, its signaling pathways, and the methodologies used to investigate its function, serving as a resource for researchers and drug development professionals in the field.

GPR120 is implicated in numerous physiological processes. In the gut, it mediates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucosedependent insulin release.[2] In adipocytes, it is involved in glucose uptake and differentiation. Furthermore, GPR120 activation in macrophages exerts potent anti-inflammatory effects, offering a mechanistic link between dietary fat intake and immune regulation. The therapeutic potential of targeting GPR120 is underscored by preclinical studies demonstrating that synthetic agonists can improve glucose homeostasis and reduce inflammation.

GPR120/FFAR4 Signaling Pathways





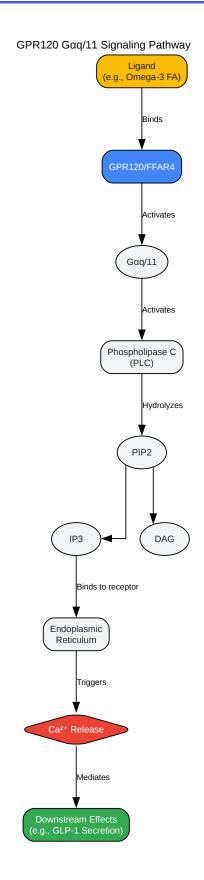


GPR120 signals through two primary pathways: the canonical G α q/11 pathway and the β -arrestin-2 pathway. The engagement of these pathways can be ligand-dependent, leading to the concept of biased agonism, where certain ligands preferentially activate one pathway over the other.

1. Gαq/11 Signaling Pathway:

Upon agonist binding, GPR120 couples to the G α q/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates various downstream effects, including the secretion of GLP-1 from enteroendocrine cells.





Caption: GPR120 Gαq/11 Signaling Pathway.



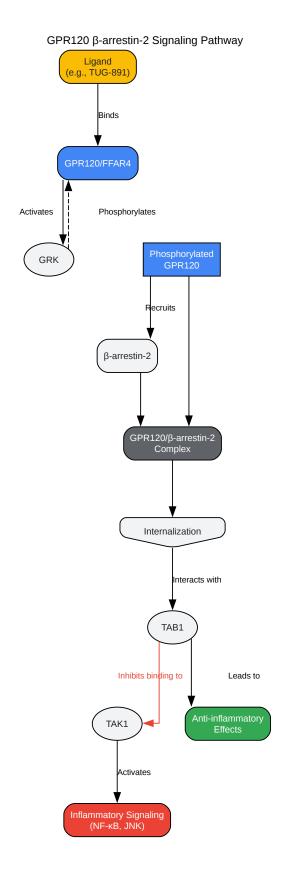




2. β-arrestin-2 Signaling Pathway:

The anti-inflammatory effects of GPR120 are primarily mediated through a β -arrestin-2-dependent pathway. Following agonist-induced receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β -arrestin-2 is recruited to the intracellular tail of GPR120. The GPR120/ β -arrestin-2 complex then internalizes and interacts with TAB1 (TGF- β activated kinase 1-binding protein 1), which prevents the association of TAB1 with TAK1 (TGF- β activated kinase 1). This ultimately inhibits the activation of downstream inflammatory signaling cascades, such as the NF- κ B and JNK pathways.





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Caption: GPR120 β-arrestin-2 Signaling.



Quantitative Data for GPR120/FFAR4 Ligands

The following tables summarize the in vitro potencies of selected natural and synthetic GPR120/FFAR4 agonists and antagonists.

Table 1: GPR120/FFAR4 Agonist Potency



Compoun d	Туре	Species	Assay	EC50 / pEC50	Selectivit y over GPR40	Referenc e(s)
α-Linolenic acid (ALA)	Natural	Human	Calcium Mobilizatio n	5.38 ± 0.7 μΜ	Dual Agonist	[3]
Docosahex aenoic acid (DHA)	Natural	Human	LPA- induced proliferatio n inhibition	IC50 = 73 nM	Not specified	[2][4]
TUG-891	Synthetic	Human	β-arrestin BRET	pEC50 = 7.36	~1000-fold	[4][5]
TUG-891	Synthetic	Human	Calcium Mobilizatio n	EC50 = 43.6 nM	>1000-fold	[6]
TUG-891	Synthetic	Mouse	β-arrestin BRET	pEC50 = 7.77	Less selective in rodents	[5]
TUG-891	Synthetic	Mouse	Calcium Mobilizatio n	EC50 = 16.9 nM	Less selective in rodents	[6]
Compound 11b	Synthetic	Not specified	Calcium Mobilizatio n	EC50 = 2.55 nM	>1000-fold	[7]
Compound 14d	Synthetic	Not specified	Not specified	EC50 = 11.2 nM	>1000-fold	[2]
GW9508	Synthetic	Human	Calcium Mobilizatio n	pEC50 = 5.46	Non- selective	[8]
Grifolic acid	Natural	Human	ERK Phosphoryl ation	Partial agonist	Not specified	[7]



Table 2: GPR120/FFAR4 Antagonist Potency

Compoun	Туре	Species	Assay	IC50 / pIC50	Selectivit y over GPR40	Referenc e(s)
AH-7614	Synthetic	Human	Calcium Mobilizatio n	pIC50 = 7.1	>300-fold	[6][9]
AH-7614	Synthetic	Mouse	Calcium Mobilizatio n	pIC50 = 8.1	Highly selective	[6][9]
AH-7614	Synthetic	Rat	Calcium Mobilizatio n	pIC50 = 8.1	Highly selective	[6][9]
Grifolic acid	Natural	Human	ERK Phosphoryl ation	Antagonist activity reported	Not specified	[7]

Key Experimental Protocols

This section details the methodologies for key in vitro and in vivo assays used to characterize GPR120/FFAR4 function and ligand activity.

In Vitro Assays

1. Radioligand Binding Assay

This assay measures the affinity of a test compound for GPR120 by competing with a radiolabeled ligand for binding to the receptor.

- Objective: To determine the binding affinity (Ki) of a test compound for GPR120.
- Materials:
 - HEK293 or CHO cells stably expressing human GPR120.



- Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors).
- Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
- Radioligand: [3H]-TUG-891 (~0.5-5 nM).
- Non-specific binding control: 10 μM unlabeled TUG-891.
- Test compound.
- Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.
- Scintillation fluid and counter.
- Protocol:
 - Membrane Preparation:
 - Culture GPR120-expressing cells to confluency.
 - Harvest cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge at 40,000 x g for 30 minutes at 4°C.
 - Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.
 - Binding Assay:
 - In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with serial dilutions of the test compound.
 - Add diluted membranes (10-20 μg protein/well), radioligand, and test compound/buffer.
 - Incubate at room temperature for 60-120 minutes.
 - Filtration and Counting:

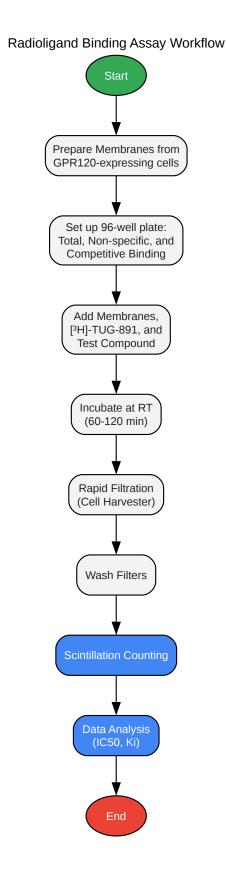






- Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
- Wash filters with ice-cold assay buffer.
- Place filters in scintillation vials, add scintillation fluid, and count radioactivity.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific counts from total counts.
 - Determine the IC50 value from the competition curve.
 - Calculate the Ki value using the Cheng-Prusoff equation.





Caption: Radioligand Binding Assay Workflow.



2. Calcium Mobilization Assay

This functional assay measures the activation of the $G\alpha q/11$ pathway by detecting changes in intracellular calcium concentration upon agonist stimulation.

- Objective: To determine the potency (EC50) of agonists or inhibitory potency (IC50) of antagonists.
- Materials:
 - HEK293T cells transiently or stably expressing GPR120.
 - DMEM with 10 mM HEPES and 2.5 mM probenecid.
 - Fluo-4 AM calcium indicator dye.
 - Pluronic F-127.
 - Test compounds (agonists and antagonists).
 - Fluorescence plate reader (e.g., FlexStation).
- Protocol:
 - · Cell Plating:
 - Plate GPR120-expressing HEK293T cells in 96-well black-walled, clear-bottom plates and culture overnight.
 - Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in DMEM/HEPES/probenecid.
 - Wash cells with PBS and incubate with the loading buffer for 1 hour at room temperature in the dark.
 - Assay:

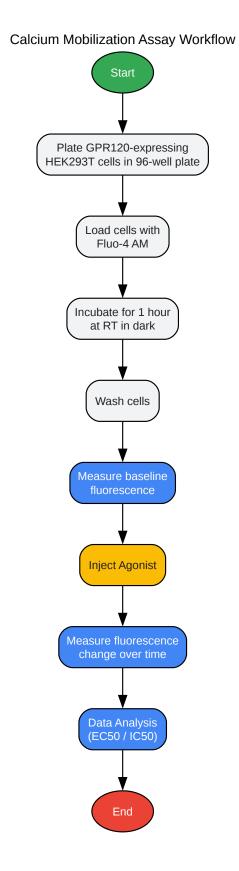
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- Wash the cells with assay buffer.
- For antagonist testing, pre-incubate cells with the antagonist.
- Place the plate in a fluorescence plate reader and measure baseline fluorescence.
- Inject the agonist and monitor the change in fluorescence (Ex/Em = ~490/525 nm) over time.
- Data Analysis:
 - Calculate the change in fluorescence intensity.
 - Plot dose-response curves to determine EC50 for agonists or IC50 for antagonists.





Caption: Calcium Mobilization Assay Workflow.



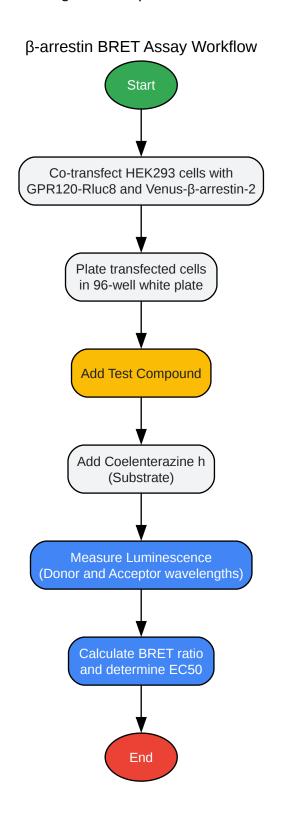
3. β-arrestin Recruitment Assay (BRET)

This assay quantifies the interaction between GPR120 and β -arrestin-2, providing a measure of the activation of the β -arrestin signaling pathway.

- Objective: To measure agonist-induced recruitment of β-arrestin-2 to GPR120.
- Materials:
 - HEK293 cells co-transfected with GPR120 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc8) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Venus, a YFP variant).
 - Cell culture medium.
 - Coelenterazine h (luciferase substrate).
 - Test compounds.
 - BRET-compatible plate reader.
- Protocol:
 - Cell Transfection and Plating:
 - Co-transfect HEK293 cells with the GPR120-Rluc8 and Venus-β-arrestin-2 constructs.
 - Plate transfected cells in a 96-well white plate.
 - Assay:
 - Add test compounds to the cells and incubate.
 - Add the coelenterazine h substrate.
 - BRET Measurement:
 - Measure the luminescence emission at two wavelengths simultaneously: one for the donor (e.g., ~485 nm) and one for the acceptor (e.g., ~530 nm).



- Data Analysis:
 - Calculate the BRET ratio (acceptor emission / donor emission).
 - Plot the change in BRET ratio against compound concentration to determine EC50 values.





Caption: β-arrestin BRET Assay Workflow.

In Vivo Assay

1. Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard procedure to assess glucose metabolism in vivo and is used to evaluate the efficacy of GPR120 agonists in improving glucose tolerance.

- Objective: To assess the effect of a GPR120 agonist on glucose disposal in mice.
- Materials:
 - C57BL/6 mice.
 - Glucose solution (e.g., 20% in sterile water).
 - Test compound (GPR120 agonist, e.g., TUG-891) formulated for oral gavage.
 - Glucometer and test strips.
 - Blood collection supplies (e.g., microvettes).
- Protocol:
 - Acclimation and Fasting:
 - Acclimate mice to handling and gavage.
 - Fast mice for 5-6 hours (or overnight, depending on the specific protocol) with free access to water.
 - Dosing and Baseline Measurement:
 - Administer the GPR120 agonist (e.g., 20-35 mg/kg TUG-891) or vehicle via oral gavage.
 [10]

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- After a set time (e.g., 30 minutes), measure baseline blood glucose (time 0) from a tail snip.[2]
- Glucose Challenge:
 - Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[11][12]
- Blood Glucose Monitoring:
 - Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[11][12]
- Data Analysis:
 - Plot blood glucose levels over time.
 - Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.
 - Compare the AUC between vehicle- and agonist-treated groups.



Oral Glucose Tolerance Test (OGTT) Workflow Start Fast Mice (5-6 hours) Administer GPR120 Agonist or Vehicle (Oral Gavage) Wait 30 min Measure Baseline Blood Glucose (t=0) Administer Glucose (Oral Gavage) Measure Blood Glucose at 15, 30, 60, 90, 120 min Plot Glucose Curve and Calculate AUC End

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Caption: Oral Glucose Tolerance Test Workflow.



Conclusion

GPR120/FFAR4 stands as a compelling therapeutic target with the potential to address key pathologies in metabolic and inflammatory diseases. Its dual signaling capabilities through $G\alpha q/11$ and β -arrestin-2 offer distinct avenues for therapeutic intervention, from enhancing incretin secretion to dampening inflammation. The development of potent and selective agonists, guided by the robust in vitro and in vivo assays detailed in this guide, is a promising strategy for the discovery of novel therapeutics. As our understanding of GPR120 pharmacology and physiology deepens, so too will the opportunities to translate this knowledge into effective treatments for a range of human diseases.

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